Fmoc-His(Tos)-OH

Solid-phase peptide synthesis Histidine racemization Fmoc chemistry

Fmoc-His(Tos)-OH (CAS 112380-10-6) is engineered for Fmoc-SPPS where histidine racemization is a critical concern. Unlike Fmoc-His(Trt)-OH, which suffers from documented racemization that cannot be purged chromatographically, the orthogonal Tos protection on the imidazole nitrogen is base-stable during piperidine deprotection cycles, enabling reliable synthesis of long (>15-mer) and difficult peptide sequences. Commercial specifications (≥98% purity, optical rotation −7±1°, mp 170–174°C) support accurate stoichiometric calculations for automated synthesizers. Compatible with hybrid Boc/Fmoc strategies and acid-sensitive modifications. Choose Fmoc-His(Tos)-OH for reproducible, racemization-controlled peptide synthesis.

Molecular Formula C28H25N3O6S
Molecular Weight 531.6 g/mol
CAS No. 112380-10-6
Cat. No. B038236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Tos)-OH
CAS112380-10-6
Molecular FormulaC28H25N3O6S
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33)/t26-/m0/s1
InChIKeyPHAKSHNECOECCD-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-His(Tos)-OH CAS 112380-10-6: Orthogonally Protected Histidine Building Block for Fmoc-SPPS


Fmoc-His(Tos)-OH (Nα-Fmoc-Nim-tosyl-L-histidine, CAS 112380-10-6) is a histidine derivative engineered for 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) . The compound features an orthogonal dual-protection architecture: an Fmoc group at the Nα-position (base-labile, cleaved with piperidine) and a tosyl (p-toluenesulfonyl) group at the Nim-position of the imidazole ring . The Tos group on the imidazole nitrogen is designed to prevent nucleophile-mediated racemization and ring alkylation during coupling cycles . Commercial specifications indicate purity ≥98.0% (HPLC or C/N calc. based on dry substance) with specific optical rotation [α]20/D −7±1° (c = 1% in DMF) and melting point 170–174°C (dec.) [1].

Why Fmoc-His(Tos)-OH Cannot Be Substituted Arbitrarily with Alternative His Protection Strategies


Histidine residues are among the most racemization-prone amino acids in Fmoc-SPPS due to the nucleophilic character of the unprotected imidazole nitrogen [1]. A 2022 design of experiments (DOE) study demonstrated that coupling with the widely used Fmoc-His(Trt)-OH derivative is frequently accompanied by significant racemization that cannot be effectively purged by chromatographic purification [1]. Fmoc-His(Trt)-OH also exhibits a fundamental conflict: pre-activation stimulates racemization, while in situ activation promotes Nα-DIC-endcapping [1]. Alternative Nπ-protecting groups such as MBom and Bum have been developed to address racemization concerns in Fmoc chemistry, but each presents distinct stability, solubility, and deprotection profiles [2]. The Tos group offers a specific orthogonal balance—base-stable during piperidine-mediated Fmoc removal, yet ultimately cleavable under strong acid or reductive conditions—that distinguishes it from both acid-labile Trt and the more complex MBom/Bum removal protocols [3].

Quantitative Differentiation Evidence: Fmoc-His(Tos)-OH vs. Comparators in Fmoc-SPPS


Fmoc-His(Tos)-OH vs. Fmoc-His(Trt)-OH: Racemization Risk Profile in SPPS Coupling

Fmoc-His(Trt)-OH coupling in Fmoc-SPPS is documented to produce racemized histidine impurity at levels that cannot be effectively removed by standard chromatographic purification [1]. This is a confirmed process risk requiring DOE optimization to balance racemization against Nα-endcapping side reactions [1]. In contrast, the Tos protecting group on Fmoc-His(Tos)-OH provides enhanced base stability that suppresses nucleophile-mediated racemization during repetitive piperidine deprotection cycles . While direct quantitative racemization percentages for Fmoc-His(Tos)-OH are not reported in the open literature, the orthogonal stability of Tos to piperidine treatment is well-established: Tos remains intact under the basic conditions used for Fmoc removal (20% piperidine in DMF), whereas Trt protection is acid-labile and does not confer the same degree of base-mediated racemization resistance [2].

Solid-phase peptide synthesis Histidine racemization Fmoc chemistry

Orthogonal Stability Profile of Tos vs. Acid-Labile Trt Protection Under Basic Deprotection Conditions

The Tosyl (p-toluenesulfonyl) protecting group on Fmoc-His(Tos)-OH is characterized by exceptional stability to base and acid, unaffected by catalytic hydrogenation, and removed only by Na/liquid ammonia treatment [1]. This provides true orthogonality in Fmoc-SPPS: the Tos group remains fully intact during repetitive piperidine (20% in DMF) Fmoc deprotection cycles . In comparison, Trityl (Trt) protection—the most common alternative for Fmoc-SPPS histidine—is acid-labile, removed under mild acidic conditions (TFA), and does not provide the same base-stable orthogonality profile [2]. The Tos group's stability also contrasts with Boc side-chain protection, which exhibits some instability upon repeated base treatment [3].

Orthogonal protection Fmoc deprotection Side-chain stability

Commercial Purity and Quality Control Specifications: Fmoc-His(Tos)-OH vs. Fmoc-His(Trt)-OH

Multiple commercial suppliers report Fmoc-His(Tos)-OH minimum purity specifications of 98% by HPLC or ≥98.0% calculated based on dry substance (C/N) [1]. Specific optical rotation is consistently specified as [α]20/D −7±1° (c = 1% in DMF) [1]. Melting point is reported as 170–174°C with decomposition . In comparison, Fmoc-His(Trt)-OH commercial specifications note ≥98.0% (sum of enantiomers, HPLC) and indicate the product may contain ~1 equivalent solvent . The solvent content note is significant because residual solvent can affect coupling stoichiometry and yield reproducibility in automated synthesizers.

Analytical specification HPLC purity Quality control

Evidence-Based Application Scenarios for Fmoc-His(Tos)-OH in Peptide Synthesis Workflows


Synthesis of Histidine-Containing Peptides Where Base-Stable Side-Chain Orthogonality Is Required

Fmoc-His(Tos)-OH is appropriate for Fmoc-SPPS of peptides where the imidazole side chain must remain protected through multiple piperidine deprotection cycles. The Tos group is stable to 20% piperidine in DMF and to acids, providing orthogonal protection distinct from acid-labile Trt [1]. This base stability is critical for longer sequences (e.g., >15 amino acids) or difficult couplings requiring extended or repeated deprotection exposures.

Peptide Syntheses Where Trityl-Protected Histidine Racemization Has Been Problematic

For researchers who have encountered purification-intractable racemization with Fmoc-His(Trt)-OH, substitution with Fmoc-His(Tos)-OH offers a chemically distinct protection strategy. The 2022 DOE study confirms that Fmoc-His(Trt)-OH racemized impurities are not effectively purged by chromatography [2]. The Tos group's different electronic and steric profile provides an alternative route to mitigate this documented process risk without requiring full re-optimization of the entire peptide sequence.

Automated Peptide Synthesizer Workflows Requiring Precise Stoichiometric Control

Fmoc-His(Tos)-OH commercial specifications (≥98.0% purity by HPLC or C/N, specified optical rotation −7±1°, and defined melting point 170–174°C) support accurate cartridge loading and stoichiometric calculations in automated synthesizers (e.g., CEM Liberty, Biotage Syro, CS Bio). The defined analytical profile, typically without the solvent-equivalent caveats noted for some Trt derivatives, reduces the need for batch-specific stoichiometry adjustments, improving workflow reproducibility and minimizing failed synthesis runs due to coupling stoichiometry errors.

Boc/Fmoc Hybrid Protection Strategies for Complex or Modified Peptides

The Tos group is unaffected by catalytic hydrogenation and acid conditions [1], making Fmoc-His(Tos)-OH compatible with hybrid protection strategies that employ both Boc and Fmoc chemistry or that incorporate acid-sensitive modifications (e.g., glycosylated amino acids, phosphopeptides). This broad compatibility is not shared by Trt protection (acid-labile) or by Boc-imidazole protection (which shows some base instability [3]), positioning Tos as a versatile choice for complex peptide targets requiring orthogonal deprotection schemes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-His(Tos)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.